molecular formula C11H13BrF2N2 B8124901 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine

3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine

Cat. No.: B8124901
M. Wt: 291.13 g/mol
InChI Key: JCMWHQDCMXPILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields of research and industry. This compound features a bromine atom, a difluoropyrrolidinyl group, and a phenylamine moiety, making it an interesting subject for synthetic and analytical chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
  • 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)methylpyridine

Uniqueness

Compared to similar compounds, 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine stands out due to its specific substitution pattern and the presence of both bromine and difluoropyrrolidinyl groups.

Properties

IUPAC Name

3-bromo-5-[(3,3-difluoropyrrolidin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c12-9-3-8(4-10(15)5-9)6-16-2-1-11(13,14)7-16/h3-5H,1-2,6-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMWHQDCMXPILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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